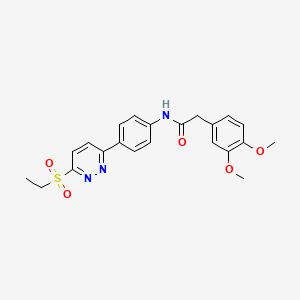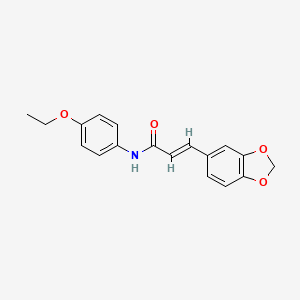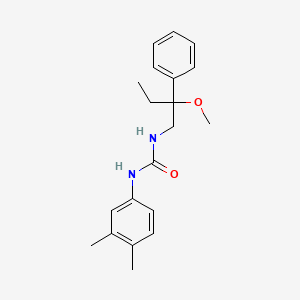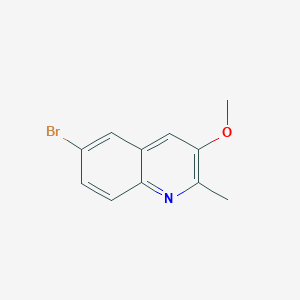
2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide, also known as Compound 1, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively investigated. In
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, further supporting its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of using 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1. One area of interest is the development of more efficient synthesis methods to improve yields and purity. Another area of interest is the investigation of the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1, as well as its toxicity profile. Finally, the potential use of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 in combination with other therapeutic agents should be explored to determine its synergistic effects.
Conclusion:
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 is a novel small molecule compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively investigated. Further research is needed to determine its potential as a therapeutic agent and to investigate its mechanism of action and toxicity profile.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been achieved using various methods. One of the most commonly used methods involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 4-(6-bromopyridazin-3-yl)aniline to give 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide 1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-31(27,28)22-12-10-18(24-25-22)16-6-8-17(9-7-16)23-21(26)14-15-5-11-19(29-2)20(13-15)30-3/h5-13H,4,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHLWDIKJUQRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)

![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2950370.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)


![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)


![6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2950382.png)


![7-(tert-butyl)-3-(2,6-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2950386.png)